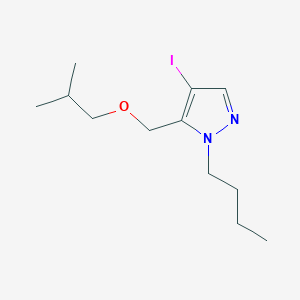
1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is a heterocyclic organic compound that has shown significant potential in various scientific research applications.
Mechanism Of Action
The mechanism of action of 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may inhibit the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. This, in turn, may lead to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects
1-Butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may be responsible for its potential anticancer activity. It has also been shown to inhibit the growth of various fungal strains, which may be due to its effects on fungal cell membranes.
Advantages And Limitations For Lab Experiments
The advantages of using 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole in lab experiments include its potential as a selective inhibitor of the protein kinase CK2, its potential as an anticancer and antifungal agent, and its relatively simple synthesis method. However, the limitations include its limited availability and the need for further studies to fully understand its mechanism of action and potential toxicity.
Future Directions
There are several future directions for the research on 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole. These include further studies on its potential as a selective inhibitor of the protein kinase CK2, its potential as an anticancer and antifungal agent, and its potential as a therapeutic agent for various other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop more efficient synthesis methods for the compound.
In conclusion, 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has shown potential as a selective inhibitor of the protein kinase CK2, as well as an anticancer and antifungal agent. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop more efficient synthesis methods and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole-5-carboxylic acid with isobutyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane. The resulting intermediate is then reacted with sodium hydride and butyl bromide to obtain the final product.
Scientific Research Applications
1-Butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has shown potential in various scientific research applications. It has been studied as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes. It has also been investigated as a potential anticancer agent, as it has shown cytotoxic effects on various cancer cell lines. Additionally, it has been studied as a potential antifungal agent, as it has shown activity against various fungal strains.
properties
IUPAC Name |
1-butyl-4-iodo-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-5-6-15-12(11(13)7-14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEECQRZALVUEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)

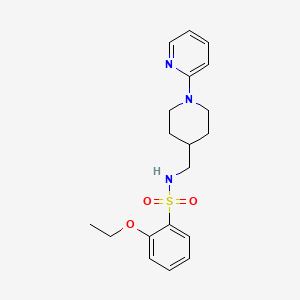
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)

amine hydrochloride](/img/structure/B2763193.png)
![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)
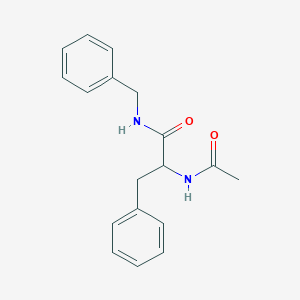
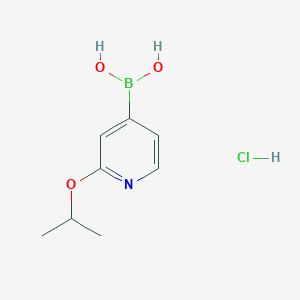
![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
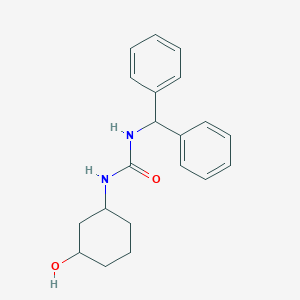
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)